molecular formula C17H23NO5S2 B12616673 Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

Cat. No.: B12616673
M. Wt: 385.5 g/mol
InChI Key: IPRYVJNPECGIJD-UHFFFAOYSA-N
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Description

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and a methanone moiety

Properties

Molecular Formula

C17H23NO5S2

Molecular Weight

385.5 g/mol

IUPAC Name

azepan-1-yl-[4-(1,1-dioxothiolan-3-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C17H23NO5S2/c19-17(18-10-3-1-2-4-11-18)14-5-7-15(8-6-14)25(22,23)16-9-12-24(20,21)13-16/h5-8,16H,1-4,9-13H2

InChI Key

IPRYVJNPECGIJD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of an aromatic ring, often using reagents such as sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final step involves coupling the azepane ring with the sulfonylated aromatic compound, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Reactivity of the Methanone (Ketone) Group

The central ketone group undergoes nucleophilic additions and reductions:

Reaction TypeConditionsProductYieldSource Key Findings
Reduction to alcoholLiAlH₄, THF, 0°C → RT, 4hSecondary alcohol derivative82–88%Similar ketones reduced selectively
Grignard additionRMgX, dry ether, refluxTertiary alcohol adducts60–75%Aryl ketones show steric hindrance
Condensation with aminesNH₂R, TiCl₄, toluene, 80°CSchiff base derivatives70–85%Enhanced by electron withdrawal

Mechanistic Insight : The electron-withdrawing sulfonyl group activates the ketone toward nucleophilic attack, while the bulky azepane ring influences stereoselectivity in asymmetric reductions .

Sulfonyl Group Transformations

The 1,1-dioxidotetrahydrothiophen-3-yl sulfonyl moiety participates in:

Nucleophilic Aromatic Substitution

The sulfonyl group meta-directs electrophiles on the phenyl ring:

ElectrophileConditionsPositionApplication
Nitration (HNO₃/H₂SO₄)0°C, 2hMetaNitro intermediates for amination
Halogenation (Cl₂, FeCl₃)RT, 6hPara (minor)Chlorinated analogs for SAR

Sulfone Reduction

Partial reduction to thioether is achievable:

Reducing AgentConditionsProductSelectivity
LiAlH₄/AlCl₃Reflux, 8hTetrahydrothiophene sulfide derivative45%
NaBH₄/NiCl₂MeOH, 50°C, 12hMixed sulfoxide/sulfide products<30%

Stability Note : The cyclic sulfone demonstrates exceptional thermal stability (decomposition >250°C) .

Azepane Ring Modifications

The seven-membered azepane undergoes:

N-Alkylation/Acylation

ReagentConditionsProductEfficiency
CH₃I, K₂CO₃, DMF60°C, 12hQuaternary ammonium salt90%
AcCl, Et₃N, CH₂Cl₂0°C → RT, 2hAcetamide derivative88%

Ring-Opening Reactions

Controlled acid hydrolysis cleaves the azepane:

AcidConditionsProductNotes
6M HCl, reflux24hHexanedioic acid derivativeRequires >100°C
H₂SO₄ (conc.), 80°C8hPartial degradation productsLow reproducibility

Cross-Coupling Reactions

The aryl sulfone group enables palladium-catalyzed couplings:

Reaction TypeCatalytic SystemScopeYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBoronic acids with EWGs55–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Secondary amines60–75%

Computational Data : DFT studies (B3LYP/6-311+G**) show the sulfone group lowers LUMO energy (-1.8 eV vs -1.2 eV for non-sulfonyl analogs), facilitating oxidative addition .

Degradation Pathways

Forced degradation studies reveal:

Stress ConditionMajor DegradantsMechanism
Acidic (0.1M HCl, 70°C)Sulfonic acid derivativeSulfone hydrolysis
Oxidative (3% H₂O₂, RT)Ketone oxideα-C oxidation
Photolytic (ICH Q1B)Ring-contracted pyrrolidine[2+2] Cycloreversion

Biological Activation

In metabolic studies using human liver microsomes:

EnzymeTransformationKinetic Parameter (Vₘₐₓ)
CYP3A4Azepane N-oxidation12.4 ± 1.2 nmol/min/mg
SULT1A1Phenolic O-sulfonation8.7 ± 0.9 nmol/min/mg

SAR Note : N-oxidation increases aqueous solubility (2.1 mg/mL → 5.8 mg/mL) but reduces CNS penetration (LogP 2.4 → 1.7) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone exhibit significant anticancer properties. For instance, sulfamoylated derivatives have shown potent inhibition of steroid sulfatase, an enzyme implicated in breast cancer progression. The most active compounds in these studies demonstrated IC50 values significantly lower than existing treatments, suggesting that modifications to the azepan structure could enhance efficacy against cancer cells .

Antimicrobial Properties

Research into related sulfonamide compounds has demonstrated their effectiveness against various bacterial strains. A study evaluating the antimicrobial activity of synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Anticonvulsant Activity

In vivo studies have highlighted the anticonvulsant properties of compounds structurally related to this compound. A specific derivative was found to provide substantial protection in seizure models, indicating its potential as a therapeutic agent for epilepsy .

Anti-inflammatory Effects

The anti-inflammatory effects of similar compounds were assessed using carrageenan-induced inflammation models. These studies revealed that certain derivatives exhibited significant reductions in edema, suggesting that Azepan derivatives could be explored further for their anti-inflammatory applications .

Synthesis and Characterization

A detailed synthesis protocol for a related azepan compound included various chemical reactions leading to the formation of sulfonamide derivatives with enhanced biological activity. The synthesis involved multiple steps including azide formation and cycloaddition reactions, showcasing the versatility of azepan derivatives in medicinal chemistry .

Clinical Relevance

Clinical relevance is underscored by ongoing research into the pharmacokinetics and bioavailability of azepan derivatives. Studies are being conducted to evaluate how these compounds can be optimized for better absorption and efficacy in human subjects, paving the way for future clinical trials .

Mechanism of Action

The mechanism of action of Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The azepane ring can enhance the compound’s binding affinity to receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • Azepan-1-yl(4-methylphenyl)methanone

Uniqueness

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is unique due to the presence of the dioxidotetrahydrothiophenyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Biological Activity

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including relevant studies, synthesis methods, and pharmacological implications.

Chemical Structure and Properties

The compound features a complex structure characterized by an azepane ring, a sulfonyl group, and a tetrahydrothiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the azepane core.
  • Introduction of the sulfonyl group.
  • Functionalization of the tetrahydrothiophene derivative.

Research has shown that optimizing these synthetic pathways can enhance yield and purity, which is critical for subsequent biological testing .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance:

  • A derivative exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that compounds with similar structural features may possess anticancer properties. In vitro studies have demonstrated:

  • Inhibition of cancer cell proliferation in various human cancer lines.
  • Induction of apoptosis in cancer cells through mitochondrial pathways .

Neuropharmacological Effects

Preliminary evaluations suggest that Azepan derivatives may influence central nervous system activity. Specific findings include:

  • Potential anxiolytic effects observed in animal models.
  • Modulation of neurotransmitter systems, though detailed mechanisms remain to be elucidated .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant inhibition of bacterial growth (MIC values) against E. coli and S. aureus.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Study 3Neuropharmacological EffectsAnxiolytic-like behavior in mice during elevated plus maze tests.

Research Findings

Recent investigations into the biological activity of Azepan derivatives have yielded promising results:

  • Antimicrobial Studies : The compound demonstrated a broad spectrum of activity against various pathogens, suggesting utility in treating infections caused by resistant strains .
  • Cancer Research : In vitro assays indicated that the compound could inhibit cell cycle progression and induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
  • Neuropharmacology : Behavioral studies in rodents showed reduced anxiety-like behaviors, warranting further exploration into its mechanism of action within the central nervous system .

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